molecular formula C17H30N2 B5843751 N,N-diethyl-N'-(4-isopropylbenzyl)-N'-methyl-1,2-ethanediamine

N,N-diethyl-N'-(4-isopropylbenzyl)-N'-methyl-1,2-ethanediamine

Cat. No. B5843751
M. Wt: 262.4 g/mol
InChI Key: PJAPXAQGUUAIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(4-isopropylbenzyl)-N'-methyl-1,2-ethanediamine, also known as 'IBE', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a tertiary amine that has been synthesized and studied for its unique properties and potential uses in various fields.

Mechanism of Action

The mechanism of action of IBE as an SSRI involves its ability to bind to the serotonin transporter protein and prevent the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
Studies have shown that IBE has a high affinity for the serotonin transporter protein, making it a potent SSRI. It has also been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further development as a drug. Additionally, IBE has been shown to have some antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IBE in lab experiments is its high potency as an SSRI. This makes it a useful tool for studying the role of serotonin in various physiological processes. Additionally, its low toxicity and good bioavailability make it a safe and effective compound to work with. However, one limitation of using IBE is its relatively high cost compared to other SSRIs, which could limit its widespread use in research.

Future Directions

There are many potential future directions for research involving IBE. One area of interest is the development of new antidepressant drugs based on the structure of IBE. Additionally, further studies could be conducted to explore the potential applications of IBE in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, research could be conducted to better understand the mechanism of action of IBE and its interactions with other molecules, which could lead to the development of new drugs with even greater potency and selectivity.

Synthesis Methods

The synthesis of IBE involves the reaction of N,N-diethyl-1,2-ethanediamine with 4-isopropylbenzyl chloride, followed by the addition of methyl iodide. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

IBE has been primarily studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent activity as a selective serotonin reuptake inhibitor (SSRI), which makes it a promising candidate for the development of new antidepressant drugs. Additionally, IBE has been studied for its potential use as a chiral selector in chromatography, as well as for its ability to form supramolecular complexes with various organic molecules.

properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2/c1-6-19(7-2)13-12-18(5)14-16-8-10-17(11-9-16)15(3)4/h8-11,15H,6-7,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAPXAQGUUAIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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